2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Researchers seeking novel chemical matter for high-throughput screens often face limited scaffold diversity in commercial libraries. This 2,3-dihydrobenzofuran-acetamide solves that gap as an unannotated screening compound (ID: IB06-5112) with a unique topology distinct from generic analogs. - Topological novelty: The 6-yl dihydrobenzofuran core paired with a 6-methoxypyridin-3-yl tail creates a unique electronic surface (logP 2.61, tPSA 96.14 Ų), reducing the risk of redundant hits. - Calibration utility: Its borderline CNS-accessible tPSA makes it an ideal standard for refining in silico ADME models or in vitro permeability assays. - Fragment elaboration: With 5 H-bond acceptors and 1 donor, it serves as a starting point for medicinal chemistry campaigns targeting kinases or HDACs (class-level analogy to published inhibitors). Supplied as a ready-to-screen solid, ensuring immediate integration into diversity sets or focused libraries.

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
Cat. No. B12178720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)NC(=O)CC2=CC3=C(CCO3)C=C2
InChIInChI=1S/C16H16N2O3/c1-20-16-5-4-13(10-17-16)18-15(19)9-11-2-3-12-6-7-21-14(12)8-11/h2-5,8,10H,6-7,9H2,1H3,(H,18,19)
InChIKeyBSXZJRPQZVYZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IB06-5112 Product Overview


2-(2,3-Dihydro-1-benzofuran-6-yl)-N-(6-methoxypyridin-3-yl)acetamide (molecular weight 284.31 g/mol, molecular formula C16H16N2O3) is a synthetic small molecule comprising a 2,3-dihydrobenzofuran core linked via an acetamide bridge to a 6-methoxypyridin-3-yl moiety . It is catalogued as a screening compound (ID: IB06-5112) and is primarily utilized as a building block or fragment in early-stage drug discovery. Its physicochemical profile includes a calculated logP of 2.61 and a polar surface area of 96.14 Ų .

IB06-5112 Generic Substitution Risks


Direct substitution of this compound with a generic 'benzofuran-acetamide' or 'methoxypyridine-acetamide' analog is precluded by the absence of publicly available comparative bioactivity data. The specific combination of the 2,3-dihydrobenzofuran substitution pattern (6-yl) with the 6-methoxypyridin-3-yl acetamide tail generates a unique topological and electronic surface that differs from closely related scaffolds such as 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide or 2-(1H-indol-3-yl)-N-(6-methoxypyridin-3-yl)acetamide . Without head-to-head biochemical profiling, even minor structural modifications could lead to significant shifts in target engagement, rendering generic substitution a high-risk strategy for projects requiring reproducible SAR data.

IB06-5112 Differentiation Evidence


Lipophilicity vs. In-Class Analogs

The target compound's calculated logP of 2.61 positions it in a moderately lipophilic space that is distinct from many common benzofuran-acetamide screening compounds. This is a class-level inference, as comparative data for this specific scaffold is scarce. For reference, the core fragment 2-(2,3-dihydrobenzofuran-6-yl)acetamide (MW 177.2) is significantly smaller and more polar, lacking the 6-methoxypyridin-3-yl group entirely .

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Polar Surface Area vs. CNS Scaffolds

The compound's topological polar surface area (tPSA) is 96.14 Ų. This is within the empirically derived upper limit of 90–100 Ų often associated with sufficient passive blood-brain barrier (BBB) permeation, though experimental confirmation is absent .

Blood-Brain Barrier Permeability CNS Drug Design ADME Prediction

Structural Uniqueness Assessment

The InChI Key BSXZJRPQZVYZFF-UHFFFAOYSA-N returns no hits in major public bioactivity databases (PubChem, ChEMBL, BindingDB) when queried for this specific compound, indicating it has not been disclosed in the published medicinal chemistry literature . In contrast, structurally adjacent analogs such as 2-(2,3-dihydro-1-benzofuran-6-yl)-N-(4-pyridylmethyl)acetamide appear in vendor catalogs, but their bioactivity profiles are also not reported, highlighting a broader data gap across this chemotype.

Chemical Probes SAR Toolbox Procurement Rarity

IB06-5112 Application Scenarios


Diversity Screening Library Expansion

Given its moderate lipophilicity (logP 2.61) and borderline CNS-accessible tPSA (96.14 Ų), this compound is suited for inclusion in diversity sets targeting novel chemical space for phenotypic or target-based high-throughput screens . The absence of prior bioactivity annotation (see Section 3) makes it a valuable addition for discovering new hit matter in under-explored target classes.

ADME Model Validation Tool

With its calculated logP and tPSA falling near critical thresholds for oral absorption and BBB penetration, this compound can serve as a calibration standard in in silico ADME model refinement or in vitro permeability assay development, provided experimental logD and PAMPA/P-gp efflux data are generated in-house .

Fragment-to-Lead Starting Point

The dihydrobenzofuran core and methoxypyridine tail offer distinct hydrogen bond acceptor/donor vectors (HBA count: 5, HBD count: 1) that could engage catalytic residues in kinase or HDAC active sites, based on class-level analogy to published dihydrobenzofuran HDAC inhibitors (e.g., CHEMBL583967 with IC50 110 nM on HDAC7) . This compound may serve as a fragment-elaboration starting point for medicinal chemistry campaigns targeting these enzyme families.

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